Enzymatic Hydrolysis by D-Acylase: D-Form vs. L-Form
D-Acylase (N-acyl-D-amino-acid amidohydrolase) purified from Pseudomonas sp. AAA 6029 exhibits absolute stereospecificity: it catalyzes hydrolysis of N-benzoyl-D-alanine but displays no measurable activity toward N-benzoyl-L-alanine [1].
| Evidence Dimension | Enzymatic hydrolysis activity |
|---|---|
| Target Compound Data | Positive hydrolysis (substrate accepted) |
| Comparator Or Baseline | N-Benzoyl-L-alanine: No detectable hydrolysis |
| Quantified Difference | Qualitative: absolute discrimination (D-form hydrolyzed; L-form not) |
| Conditions | Purified D-acylase from Pseudomonas sp. AAA 6029, in vitro assay |
Why This Matters
This stereospecificity enables selective detection, quantification, or preparative separation of the D-enantiomer in complex biological matrices and industrial biotransformations.
- [1] K. Kubo et al. Studies on Acylase Activity and Micro-organisms. XXVI. Purification and Properties of D-Acylase (N-Acyl-D-amino-acid Amidohydrolase) from AAA 6029 (Pseudomonas sp.). Chemical and Pharmaceutical Bulletin, 1978, 26(9), 2698-2704. View Source
